5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 928653-79-6
VCID: VC2287483
InChI: InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)I
Molecular Formula: C12H12ClIN2O2
Molecular Weight: 378.59 g/mol

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

CAS No.: 928653-79-6

Cat. No.: VC2287483

Molecular Formula: C12H12ClIN2O2

Molecular Weight: 378.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester - 928653-79-6

Specification

CAS No. 928653-79-6
Molecular Formula C12H12ClIN2O2
Molecular Weight 378.59 g/mol
IUPAC Name tert-butyl 5-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Standard InChI Key FHBLBHBXDKLIJN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)I
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)I

Introduction

Chemical Identity and Structure

Nomenclature and Identification

The compound 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is also known by its systematic name tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate . This heterocyclic compound contains a 7-azaindole (pyrrolo[2,3-b]pyridine) core structure with specific substituents. The identification parameters for this compound are compiled in Table 1.

Table 1: Identification Parameters of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

ParameterValue
CAS Registry Number928653-79-6
MDL NumberMFCD08741533
Molecular FormulaC₁₂H₁₂ClIN₂O₂
Molecular Weight378.6 g/mol
Hazard ClassificationIrritant

Structural Characteristics

The structural backbone of this compound consists of a pyrrolo[2,3-b]pyridine (7-azaindole) system, which features a pyrrole ring fused to a pyridine ring. This bicyclic structure is modified with a chlorine atom at position 5 and an iodine atom at position 3. Additionally, the nitrogen of the pyrrole ring (position 1) is protected with a tert-butoxycarbonyl (Boc) group. The presence of these halogens (chlorine and iodine) makes this compound particularly valuable for cross-coupling reactions and further functionalization in organic synthesis.

Chemical Properties

As a halogenated heterocycle with a carbamate protecting group, this compound exhibits specific chemical behavior influenced by both the electronic properties of the core structure and its substituents. The iodine at position 3 serves as an excellent leaving group for various metal-catalyzed coupling reactions, while the chlorine at position 5 provides additional synthetic versatility. The tert-butyl carbamate protecting group on the pyrrole nitrogen modifies the reactivity of the heterocyclic system and can be selectively removed under acidic conditions.

Synthesis and Applications

Synthetic Relevance

Package SizePrice (USD)Availability
50 mg$108.00In stock
250 mg$340.00In stock
1 g$916.00In stock

VWR also lists the compound with catalog number 101821-846 priced at $364.62 USD .

Related Compounds

Structural Analogues

Several related compounds share structural similarities with 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester:

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-08-1) - This is the unprotected form of the compound, lacking the tert-butoxycarbonyl group at position 1 .

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde (CAS: 1346447-32-2) - This analogue features an additional carboxaldehyde group at position 6 but lacks the tert-butyl carboxylate protection at position 1 .

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate - This related compound contains a boronic ester group instead of an iodine atom, making it useful for Suzuki coupling reactions.

Structural Significance in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This heterocyclic system can serve as a bioisostere for indole, offering improved pharmacokinetic properties in some cases. Derivatives of this scaffold have shown activity as kinase inhibitors, particularly against SGK-1 kinase, suggesting potential applications in the development of therapeutics for diseases involving dysregulated kinase activity.

Analytical Considerations

Characterization Methods

For structure confirmation and purity assessment of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, several analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • High-Resolution Mass Spectrometry (HRMS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

These techniques provide complementary information about the structural features and purity of the compound.

Sample Preparation

For research applications, proper sample preparation is essential. According to GlpBio, sample solutions are typically provided at a concentration of 10 mM in 25 μL volumes . When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics and to store the solutions in separate packages to avoid degradation due to repeated freezing and thawing cycles .

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